

(E)-Cefodizime: A Comprehensive Analysis of Structure-Activity Relationships

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Compound of Interest

Compound Name: (E)-Cefodizime

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This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **(E)-Cefodizime**, a third-generation cephalosporin antibiotic. This document outlines its mechanism of action, antibacterial spectrum, and unique immunomodulatory properties. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity.

Introduction to (E)-Cefodizime

(E)-Cefodizime is a broad-spectrum, parenteral β -lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.^{[1][2]} Its chemical structure is characterized by a 7-aminocephalosporanic acid nucleus with two key side chains: a methoxyimino aminothiazolyl group at the C-7 position and a substituted thiothiazole moiety at the C-3 position. These structural features are crucial for its antibacterial efficacy, stability against β -lactamases, and pharmacokinetic profile.^{[3][4]}

Structure-Activity Relationship (SAR) Analysis

The antibacterial activity of Cefodizime, like other cephalosporins, is intrinsically linked to its chemical structure. Modifications at the C-7 and C-3 positions of the cephem nucleus significantly influence its spectrum of activity, β -lactamase stability, and affinity for penicillin-binding proteins (PBPs).

The C-7 Acylamino Side Chain

The (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group at the C-7 position is a hallmark of many third-generation cephalosporins and is critical for their potent antibacterial activity and stability against many β -lactamases.[3][4]

- **Aminothiazole Ring:** This five-membered heterocyclic ring enhances the affinity of the cephalosporin for the PBPs of Gram-negative bacteria.[3]
- **Methoxyimino Group:** The syn-configuration of the methoxyimino group confers significant resistance to hydrolysis by many common β -lactamases produced by Gram-negative bacteria.[5]

The C-3 Side Chain

The substituent at the C-3 position of the cephem nucleus plays a crucial role in modulating the pharmacokinetic properties and, to some extent, the antibacterial spectrum of cephalosporins. In **(E)-Cefodizime**, the C-3 position is functionalized with a 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid group. This side chain is responsible for the prolonged elimination half-life of Cefodizime compared to other third-generation cephalosporins.[2]

Quantitative Data on Antibacterial Activity

The in vitro activity of **(E)-Cefodizime** is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for Cefodizime against a range of clinically relevant bacteria.

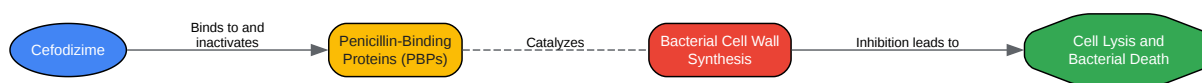
Gram-Negative Bacteria	MIC90 (mg/L)	Reference(s)
Escherichia coli	0.25 - 0.5	[1]
Klebsiella pneumoniae	0.25 - 0.5	[1]
Proteus mirabilis	0.02	[1]
Salmonella spp.	0.25 - 0.5	[1]
Shigella spp.	0.25 - 0.5	[1]
Morganella morganii	0.25 - 0.5	[1]
Neisseria gonorrhoeae	0.008	[5]
Enterobacter spp.	>128	[1]
Pseudomonas aeruginosa	>128	[1]
Acinetobacter anitratus	>128	[1]

Gram-Positive Bacteria	MIC90 (mg/L)	Reference(s)
Streptococcus pyogenes	0.05	[1]
Staphylococcus aureus (methicillin-sensitive)	Moderately susceptible	[1]
Enterococcus spp.	Resistant	[1]

Mechanism of Action

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of **(E)-Cefodizime** is the inhibition of bacterial cell wall synthesis. It achieves this by covalently binding to and inactivating essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death. Cefodizime has a high affinity for PBP1a, PBP1b, PBP2, and PBP3.[\[6\]](#)[\[7\]](#)[\[8\]](#)

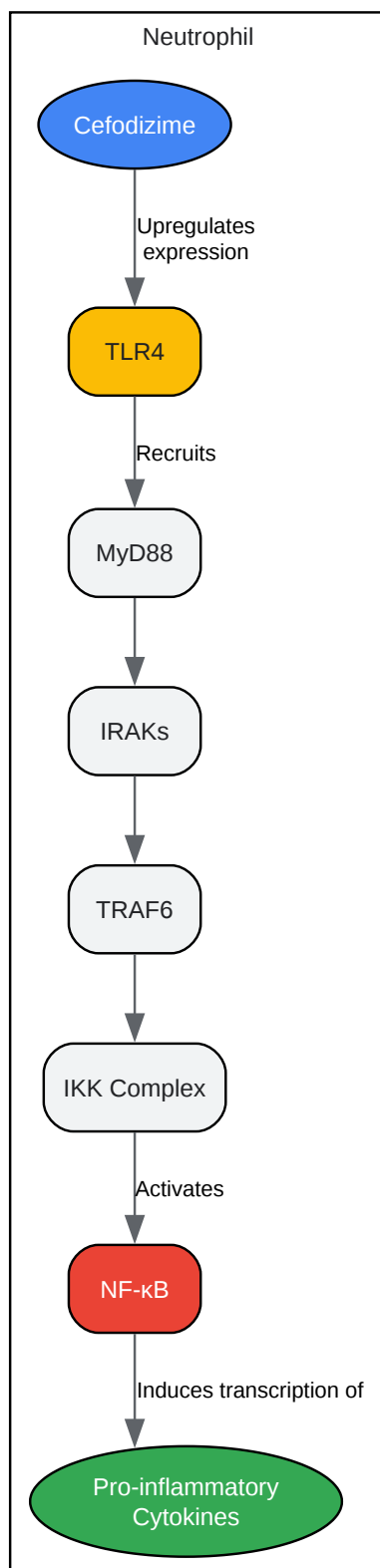


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Figure 1. Mechanism of action of **(E)-Cefodizime**.

Immunomodulatory Effects via Toll-Like Receptor 4 (TLR4)

Beyond its direct antibacterial activity, Cefodizime has demonstrated unique immunomodulatory properties.[9][10][11][12] It has been shown to enhance the phagocytic capacity of immune cells and stimulate certain lymphocyte functions.[9][10] This effect is partly mediated through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway.[1] Cefodizime can upregulate the expression of TLR4 on neutrophils, leading to an enhanced inflammatory response against bacterial pathogens through the activation of NF- κ B and subsequent production of pro-inflammatory cytokines.[1]



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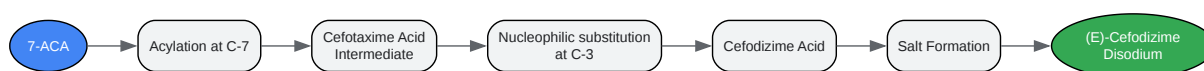
Figure 2. Cefodizime's immunomodulatory signaling pathway.

Experimental Protocols

Synthesis of (E)-Cefodizime

A general multi-step synthesis of Cefodizime sodium has been described, starting from 7-aminocephalosporanic acid (7-ACA). A key step involves the reaction of a cefotaxime acid intermediate with 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid. The final step is the formation of the disodium salt.

Note: Detailed, step-by-step synthetic procedures for Cefodizime and its analogs can be found in specialized organic chemistry literature and patents. The following is a generalized workflow.



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Figure 3. Generalized synthetic workflow for **(E)-Cefodizime**.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

- Sterile 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **(E)-Cefodizime** stock solution
- Sterile diluent (e.g., saline or CAMHB)

- Multipipettor
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Plate reader (optional, for automated reading)

Procedure:

- Preparation of Antibiotic Dilutions:
 - Prepare a stock solution of **(E)-Cefodizime** of known concentration.
 - Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations. Typically, 100 μL of each concentration is added to the wells.
- Inoculum Preparation:
 - Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately $1\text{-}2 \times 10^8$ CFU/mL.
 - Dilute the standardized inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- Inoculation:
 - Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be 200 μL .
 - Include a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).
- Incubation:
 - Incubate the microtiter plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading the MIC:

- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

Conclusion

(E)-Cefodizime remains a significant third-generation cephalosporin with a potent and broad spectrum of antibacterial activity. Its structure, particularly the side chains at the C-7 and C-3 positions, dictates its efficacy, stability, and pharmacokinetic profile. The aminothiazolyl methoxyimino group at C-7 is crucial for its antibacterial potency and β -lactamase resistance, while the C-3 side chain contributes to its extended half-life. Furthermore, its ability to modulate the host immune response via the TLR4 signaling pathway adds another dimension to its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of antimicrobial drug development.

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